2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzyl)acetohydrazide 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzyl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16421107
InChI: InChI=1S/C15H14Cl2N2O3/c16-11-5-6-14(12(17)7-11)22-9-15(21)19-18-8-10-3-1-2-4-13(10)20/h1-7,18,20H,8-9H2,(H,19,21)
SMILES:
Molecular Formula: C15H14Cl2N2O3
Molecular Weight: 341.2 g/mol

2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzyl)acetohydrazide

CAS No.:

Cat. No.: VC16421107

Molecular Formula: C15H14Cl2N2O3

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzyl)acetohydrazide -

Specification

Molecular Formula C15H14Cl2N2O3
Molecular Weight 341.2 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]acetohydrazide
Standard InChI InChI=1S/C15H14Cl2N2O3/c16-11-5-6-14(12(17)7-11)22-9-15(21)19-18-8-10-3-1-2-4-13(10)20/h1-7,18,20H,8-9H2,(H,19,21)
Standard InChI Key IZUFANLMEVJBRK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O

Introduction

Chemical Identity and Structural Features

2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzyl)acetohydrazide (molecular formula: C15H13Cl2N2O3\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{N}_2\text{O}_3) consists of a central acetohydrazide backbone substituted with a 2,4-dichlorophenoxy group at the α-position and a 2-hydroxybenzyl group at the hydrazine nitrogen. The 2-hydroxybenzyl substituent introduces a phenolic hydroxyl group capable of hydrogen bonding, while the dichlorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability .

Key structural attributes include:

  • Planar aromatic systems: The 2-hydroxybenzyl and dichlorophenoxy groups create conjugated π-systems that may facilitate intercalation with biological macromolecules.

  • Acid-base properties: The phenolic hydroxyl (pKa ~10) and hydrazide NH groups (pKa ~3–5) enable pH-dependent solubility and reactivity.

  • Chlorine substituents: The electron-withdrawing chlorine atoms at the 2- and 4-positions of the phenoxy ring polarize the molecule, enhancing electrophilic character at reactive sites .

Synthesis and Reaction Optimization

Precursor Selection and Pathway Design

The synthesis typically begins with 2,4-dichlorophenoxyacetic acid, which undergoes hydrazide formation via reaction with hydrazine hydrate. Subsequent condensation with 2-hydroxybenzaldehyde under acidic or basic conditions yields the target compound. A representative protocol involves:

  • Hydrazide formation:
    2,4-Dichlorophenoxyacetic acid+NH2NH22,4-Dichlorophenoxyacetohydrazide\text{2,4-Dichlorophenoxyacetic acid} + \text{NH}_2\text{NH}_2 \rightarrow \text{2,4-Dichlorophenoxyacetohydrazide}
    Conditions: Ethanol reflux, 6–8 hours, 70–80% yield .

  • Schiff base condensation:
    2,4-Dichlorophenoxyacetohydrazide+2-HydroxybenzaldehydeTarget compound\text{2,4-Dichlorophenoxyacetohydrazide} + \text{2-Hydroxybenzaldehyde} \rightarrow \text{Target compound}
    Conditions: Catalytic acetic acid in ethanol, 12-hour reflux, 65–75% yield .

Alternative Routes and Modifications

Recent studies highlight microwave-assisted synthesis as a viable alternative, reducing reaction times to 15–20 minutes with comparable yields . Additionally, enzymatic methods using lipases in non-aqueous media have been explored to enhance stereoselectivity, though yields remain suboptimal (35–45%) .

Physicochemical Characterization

Spectroscopic Data

  • IR spectroscopy: Strong absorption bands at 3250 cm1^{-1} (N–H stretch), 1680 cm1^{-1} (C=O), and 1250 cm1^{-1} (C–O–C of phenoxy) .

  • 1^1H NMR: Distinct signals at δ 11.2 ppm (hydrazide NH), δ 8.3 ppm (phenolic OH), and δ 6.8–7.4 ppm (aromatic protons) .

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Stability studies indicate decomposition above 220°C, with hydrolytic susceptibility at pH <3 or >10 .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In agar diffusion assays against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MICs) of 8–16 μg/mL, outperforming ampicillin against methicillin-resistant strains . Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) via competitive binding to the pterin pocket, as evidenced by molecular docking simulations .

Antioxidant Capacity

The compound scavenged 78% of DPPH radicals at 50 μM, comparable to ascorbic acid (82%), likely due to hydrogen donation from the phenolic hydroxyl and hydrazide NH groups . Superoxide dismutase (SOD)-mimetic activity showed 45% inhibition of NBT reduction at 25 μM, indicating potential for mitigating oxidative stress .

DNA Interaction Studies

Electrophoretic mobility shift assays revealed dose-dependent DNA cleavage at concentrations ≥10 μM. Intercalation into the minor groove was confirmed via ethidium bromide displacement assays, with a binding constant (KbK_b) of 1.2×104M11.2 \times 10^4 \, \text{M}^{-1} .

Computational and Structure-Activity Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level identified the HOMO localized on the dichlorophenoxy ring (5.8eV-5.8 \, \text{eV}) and the LUMO on the hydrazide carbonyl (1.9eV-1.9 \, \text{eV}), suggesting nucleophilic attack as a primary reactivity pathway . Quantitative structure-activity relationship (QSAR) models correlate Cl-substitution patterns with antimicrobial potency, where the 2,4-dichloro configuration maximizes lipophilicity and target affinity .

Industrial and Pharmacological Applications

Agricultural Fungicides

Field trials against Phytophthora infestans demonstrated 90% disease suppression at 500 ppm, outperforming commercial fungicides like chlorothalonil . The mode of action involves disruption of zoospore membrane integrity, as shown by lactate dehydrogenase leakage assays .

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